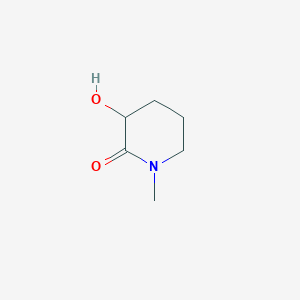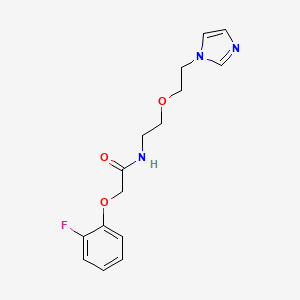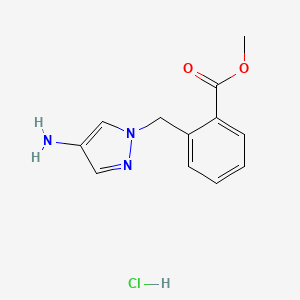
3-Hydroxy-1-methylpiperidin-2-one
Übersicht
Beschreibung
3-Hydroxy-1-methylpiperidin-2-one is a reactant for the synthesis of Pyridine derivatives as CDK5 inhibitors, Phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors, Amino phosphite ligands, and Mexiletine enantiomers by nucleophilic aromatic substitution .
Synthesis Analysis
The asymmetric synthesis of an important pharmaceutical intermediate (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (compound 1) from commercially available D-plenylglycinol and delta-valerolactone has been reported . During the alkylation process, the hydroxyl group can be protected or unprotected, resulting in a different consumption of s-BuLi, and leading to a different diastereomeric excess (de) of compound 1 .Molecular Structure Analysis
The absolute configuration of compound 8, a diastereoisomer of 3-Hydroxy-1-methylpiperidin-2-one, was determined by single-crystal X-ray analysis .Chemical Reactions Analysis
Reactive chemicals are chemicals that can, under certain conditions, release very large and potentially dangerous amounts of energy . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .Physical And Chemical Properties Analysis
3-Hydroxy-1-methylpiperidin-2-one has a molecular weight of 129.16 and is an oil at room temperature . It has a melting point of 65-66°C . The compound is fully miscible in water .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
“3-Hydroxy-1-methylpiperidin-2-one” is used in the asymmetric synthesis of an important pharmaceutical intermediate . This process involves the use of commercially available D-plenylglycinol and delta-valerolactone .
Synthesis of Piperidine and Piperidone Derivatives
Piperidin-2-one, a derivative of “3-Hydroxy-1-methylpiperidin-2-one”, is a versatile building block for the synthesis of piperidine and piperidone derivatives . These derivatives have a wide variety of bioactive moieties .
Treatment of Inflammatory Bowel Disease
Some medicines used to treat diseases like inflammatory bowel disease are synthesized using “3-Hydroxy-1-methylpiperidin-2-one” and its derivatives .
Treatment of Neurodegenerative Diseases
“3-Hydroxy-1-methylpiperidin-2-one” and its derivatives are also used in the synthesis of medicines to treat neurodegenerative diseases .
Active Agents Against Benign Prostatic Hyperplasia (BPH) and Prostate Cancer
5-substituted 1-methyl-2-pyridones, which are one kind of piperidone derivative, have been evaluated as active agents against benign prostatic hyperplasia (BPH) and prostate cancer .
Selective Toxicity Towards Malignant Cells and Neoplasms
3, 5-disubstituted-1-methyl-4-piperidones, another kind of derivative, have selective toxicity towards malignant cells and neoplasms .
Synthesis of Pyridine Derivatives as CDK5 Inhibitors
“3-Hydroxy-1-methylpiperidin-2-one” is used as a reactant for the synthesis of pyridine derivatives, which act as CDK5 inhibitors .
Synthesis of Phenylcarbamate Derivatives as Ligands for Nicotinic Acetylcholine Receptors
It is also used in the synthesis of phenylcarbamate derivatives, which act as ligands for nicotinic acetylcholine receptors .
Wirkmechanismus
Target of Action
It’s known that piperidin-2-one derivatives, a class to which this compound belongs, have a wide range of bioactive properties . They are used in the synthesis of various medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .
Mode of Action
During the alkylation process, the hydroxyl group can be protected or unprotected, leading to a different diastereomeric excess of the compound .
Biochemical Pathways
Piperidin-2-one derivatives are known to affect a variety of biochemical pathways due to their wide range of bioactive properties .
Result of Action
It’s known that piperidin-2-one derivatives have a wide range of bioactive properties and can have various effects at the molecular and cellular level .
Action Environment
It’s known that the synthesis of the compound can be influenced by factors such as the presence or absence of a hydroxyl protection group .
Safety and Hazards
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The focus of future research could be on the development of more efficient and economical approaches for the synthesis of 3-Hydroxy-1-methylpiperidin-2-one and its derivatives.
Eigenschaften
IUPAC Name |
3-hydroxy-1-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(8)6(7)9/h5,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESIJJGWDALPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-methylpiperidin-2-one | |
CAS RN |
33341-99-0 | |
| Record name | 3-hydroxy-1-methylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2802101.png)
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)


![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)
![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)
![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)

![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)
![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)